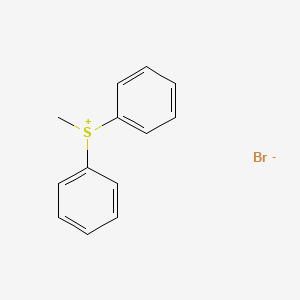
Methyldiphenylsulfoniumbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyldiphenylsulfoniumbromide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a sulfur atom bonded to three organic groups and a counterion, in this case, bromide. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis and as a photoinitiator in polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyldiphenylsulfoniumbromide can be synthesized through the reaction of diphenyl sulfide with methyl bromide in the presence of a strong acid, such as hydrobromic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyldiphenylsulfoniumbromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to diphenyl sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are employed under mild to moderate conditions.
Major Products:
Oxidation: Diphenyl sulfoxide or diphenyl sulfone.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyldiphenylsulfoniumbromide has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of photoresists and other light-sensitive materials.
Biology: It serves as a reagent in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which methyldiphenylsulfoniumbromide exerts its effects is primarily through its ability to generate reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions or participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- Triphenylsulfonium chloride
- Dimethylsulfonium iodide
- Ethylphenylsulfonium bromide
Each of these compounds has distinct properties and uses, making methyldiphenylsulfoniumbromide a valuable addition to the toolkit of chemists and researchers.
Propiedades
Fórmula molecular |
C13H13BrS |
|---|---|
Peso molecular |
281.21 g/mol |
Nombre IUPAC |
methyl(diphenyl)sulfanium;bromide |
InChI |
InChI=1S/C13H13S.BrH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |
Clave InChI |
XKRDGCRSIDEMIN-UHFFFAOYSA-M |
SMILES canónico |
C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


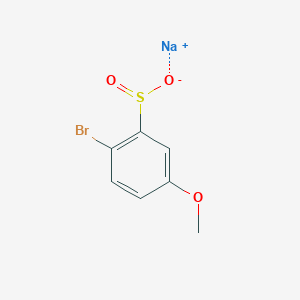
![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)

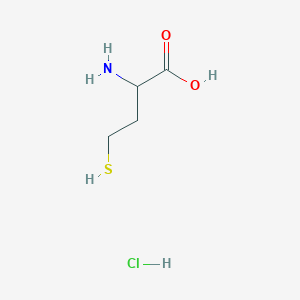
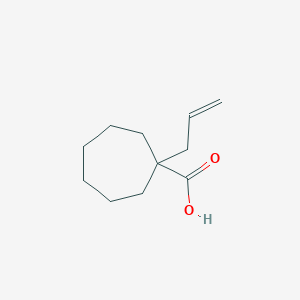
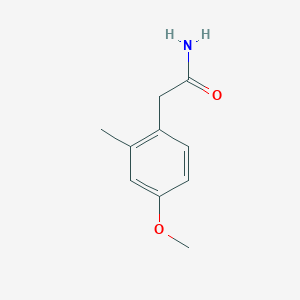
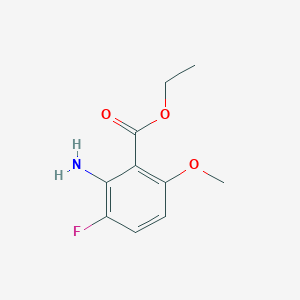

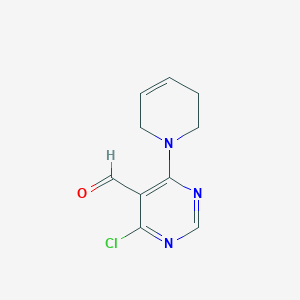
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)



